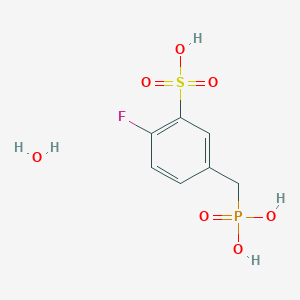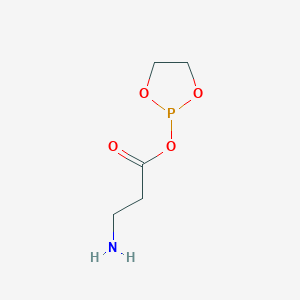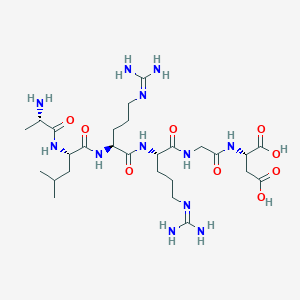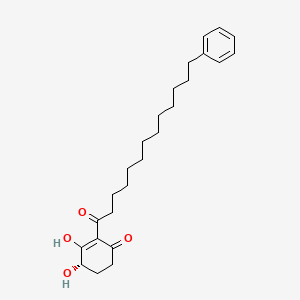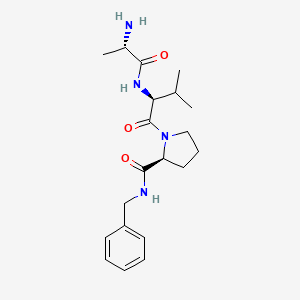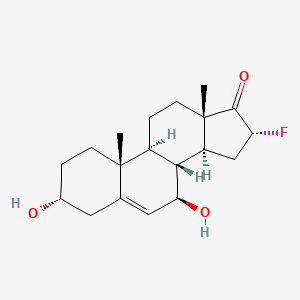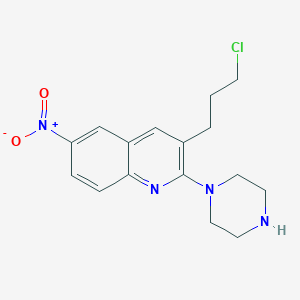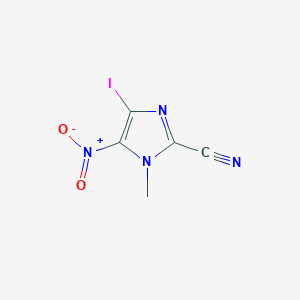
1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- is a substituted imidazole compound Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is notable for its unique substituents, including an iodine atom at position 4, a methyl group at position 1, a nitro group at position 5, and a carbonitrile group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate. The nitro and iodine substituents may confer specific biological activities, making it a candidate for drug development.
Industry: Used in the development of new materials, including polymers and dyes. Its unique chemical properties can be exploited to create materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-nitro-1H-imidazole: Similar structure but lacks the iodine and carbonitrile groups.
4-Iodo-1H-imidazole: Lacks the nitro and carbonitrile groups but shares the iodine substituent.
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Contains a nitrile group but differs in other substituents.
Uniqueness: 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- is unique due to the combination of its substituents. The presence of an iodine atom, a nitro group, a methyl group, and a carbonitrile group in a single molecule provides a distinct set of chemical properties and potential applications. This combination is not commonly found in other imidazole derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
202408-38-6 |
|---|---|
Molekularformel |
C5H3IN4O2 |
Molekulargewicht |
278.01 g/mol |
IUPAC-Name |
4-iodo-1-methyl-5-nitroimidazole-2-carbonitrile |
InChI |
InChI=1S/C5H3IN4O2/c1-9-3(2-7)8-4(6)5(9)10(11)12/h1H3 |
InChI-Schlüssel |
PHQFITZDQZTBGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=C1[N+](=O)[O-])I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


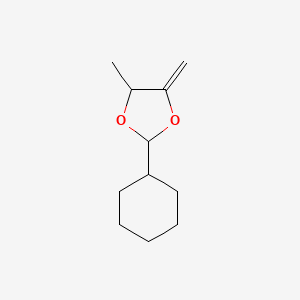
![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
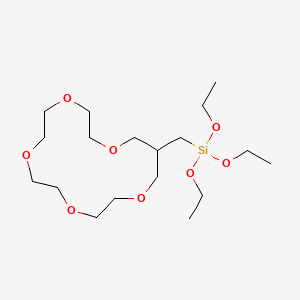
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)

